N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Description
This compound features a thiazole core substituted with a 4-methyl group and a thiophen-2-yl moiety at positions 4 and 2, respectively. The thiazole’s 5-methyl group is linked via an acetamide bridge to a 4-oxoquinazolin-3(4H)-yl heterocycle.
Properties
IUPAC Name |
N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-2-(4-oxoquinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c1-12-16(27-18(22-12)15-7-4-8-26-15)9-20-17(24)10-23-11-21-14-6-3-2-5-13(14)19(23)25/h2-8,11H,9-10H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGDVUIXKDOOQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)CN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, with the CAS number 1396767-69-3, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on anticancer properties and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 396.48 g/mol. The structure features a thiazole ring, a quinazoline moiety, and an acetamide functional group, which are known to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H16N4O2S2 |
| Molecular Weight | 396.48 g/mol |
| CAS Number | 1396767-69-3 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole and quinazoline derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines.
- Cell Line Studies : Research indicates that derivatives containing thiazole and quinazoline structures exhibit cytotoxic effects on A549 (lung cancer) and C6 (glioma) cell lines. The mechanisms include:
- Structure-Activity Relationship (SAR) : The presence of specific substituents on the thiazole and quinazoline rings has been correlated with enhanced anticancer activity. For example, modifications that increase hydrophobic interactions often improve binding affinity to target proteins involved in cancer progression .
Enzyme Inhibition
The compound also exhibits potential as an enzyme inhibitor. Studies on related compounds suggest that they can inhibit urease activity, which is crucial for certain bacterial infections.
- Urease Inhibition : Urease inhibitors derived from thiazole frameworks have shown promising results in vitro, outperforming standard inhibitors in terms of potency. This inhibition is critical for managing conditions like urinary tract infections where urease-producing bacteria thrive .
Case Studies
Several case studies have documented the biological activities of compounds related to this compound:
- Anticancer Efficacy : A study demonstrated significant anticancer effects in a series of synthesized thiazole derivatives, with some derivatives inducing over 70% cell death in A549 cells at low concentrations .
- Mechanistic Insights : Molecular docking studies revealed that these compounds bind effectively to the active sites of target enzymes, suggesting a mechanism where structural modifications can enhance binding affinity and specificity .
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
- Electron-Rich Moieties : Thiophene and thiazole rings enhance interactions with hydrophobic enzyme pockets, as seen in urease inhibitors () and kinase inhibitors () .
- Substituent Effects : Bulky groups (e.g., 2,3-dimethoxyphenyl in ) may sterically hinder binding, while electron-withdrawing groups (e.g., chloro in ) improve metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
